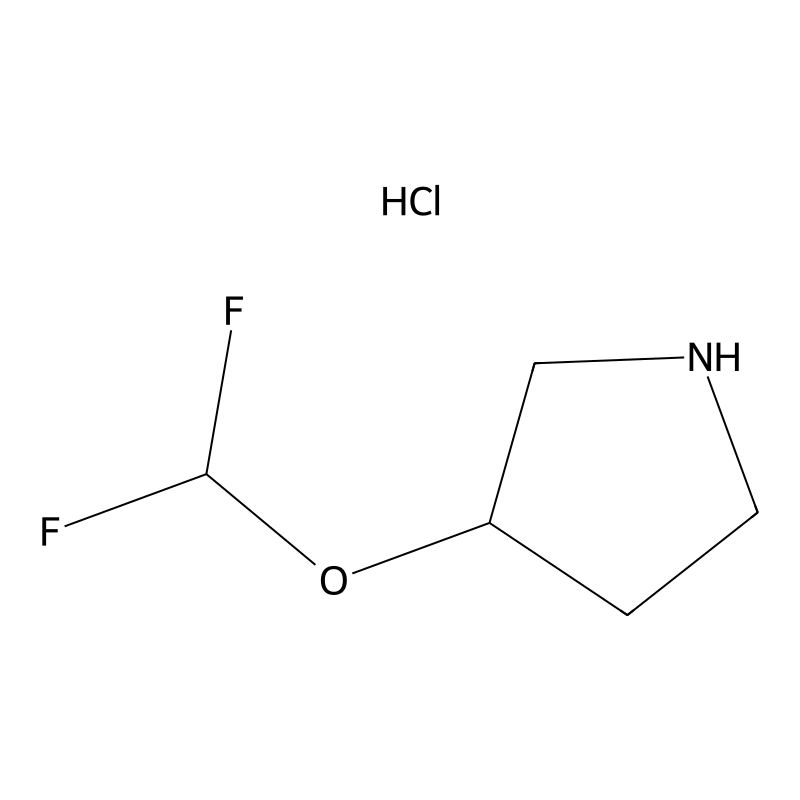3-(Difluoromethoxy)pyrrolidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potential as a Building Block: Due to its cyclic amine structure and the presence of the difluoromethoxy group, 3-(Difluoromethoxy)pyrrolidine hydrochloride could potentially serve as a building block in the synthesis of more complex molecules. Research on similar compounds, such as 3,3-Difluoropyrrolidine hydrochloride, suggests its use in the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and Dual leucine zipper kinase (DLK) [].
3-(Difluoromethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NO and a molecular weight of approximately 173.588 g/mol. It is classified as a pyrrolidine derivative, characterized by the presence of a difluoromethoxy group at the third position of the pyrrolidine ring. The compound appears as a white to off-white solid and is soluble in water and organic solvents, making it suitable for various applications in chemical synthesis and pharmaceutical research .
The reactivity of 3-(difluoromethoxy)pyrrolidine hydrochloride can be attributed to its functional groups. The difluoromethoxy group can undergo nucleophilic substitution reactions, while the pyrrolidine ring may participate in various electrophilic aromatic substitutions. Additionally, the hydrochloride form allows for protonation, which can enhance its reactivity in acid-base reactions.
Key reactions include:
- Nucleophilic substitutions involving the difluoromethoxy group.
- Electrophilic additions to the nitrogen atom of the pyrrolidine ring.
- Acid-base reactions, where the hydrochloride salt can act as an acid.
Synthesis of 3-(difluoromethoxy)pyrrolidine hydrochloride typically involves several steps:
- Formation of Pyrrolidine: Starting from a suitable precursor, such as an amino acid or a related nitrogen-containing compound, pyrrolidine can be synthesized through cyclization reactions.
- Introduction of Difluoromethoxy Group: This can be achieved via nucleophilic substitution using difluoromethylating agents like difluoromethyl ether.
- Hydrochloride Salt Formation: The final step involves treatment with hydrochloric acid to yield the hydrochloride salt.
These methods may vary depending on the specific conditions and desired purity levels .
3-(Difluoromethoxy)pyrrolidine hydrochloride has several applications:
- Pharmaceutical Research: It serves as a building block in the synthesis of biologically active compounds.
- Chemical Synthesis: Used in various synthetic pathways due to its reactive functional groups.
- Material Science: Potential applications in developing new materials with unique properties.
Several compounds share structural similarities with 3-(difluoromethoxy)pyrrolidine hydrochloride. Here are some notable examples:
The uniqueness of 3-(difluoromethoxy)pyrrolidine hydrochloride lies in its specific substitution pattern, which may confer unique properties and activities not found in similar compounds.








